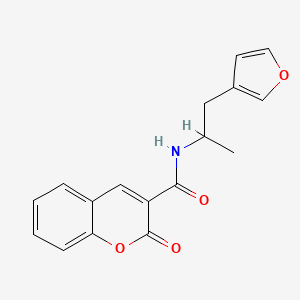
N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Xanomeline can be synthesized by esterification of 5-amino-1,2,3,4-tetrahydro-2-benzazepin-3-one with (E)-3-(furan-3-yl)prop-2-enoic acid followed by a Hoffman degradation reaction. Characterization of the final purified product can be achieved using NMR, IR, and mass spectrometry.Molecular Structure Analysis
The molecular formula of Xanomeline is C21H19NO3. The InChI and SMILES strings provide a textual representation of the compound’s structure.Chemical Reactions Analysis
Various analytical methods have been developed to detect and quantify Xanomeline in various biological and environmental samples. These methods include Liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS).Physical And Chemical Properties Analysis
Xanomeline is a yellow crystalline powder with a molecular weight of 337.42 g/mol. Its chemical formula is C21H23NO3. This compound has a melting point of 208-209°C and a solubility of less than 1 mg/mL in water.Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Pharmaceuticals
Nitrogen heterocycles are pivotal structural components in pharmaceuticals, with a significant percentage of small-molecule drugs containing nitrogen heterocycles. These structures, including furans, play a crucial role in drug design due to their diverse pharmacological properties. The analysis of nitrogen heterocycles in FDA-approved drugs reveals common architectural cores and substitution patterns, highlighting the importance of these compounds in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).
Health Benefits and Risks of Furan Derivatives
Furan fatty acids, found in plants, algae, and fish, exhibit anti-oxidant and anti-inflammatory activities, suggesting beneficial health effects. However, the relationship between furan fatty acids and diseases such as diabetes and renal failure is complex and not fully understood. The metabolite CMPF, related to furan fatty acid consumption, shows varying levels in healthy, diabetic, and renal disease patients, indicating the need for further research on the health implications of furan derivatives (Xu et al., 2017).
Furan-Based Compounds for New Materials and Chemical Processes
Furan derivatives like 5-hydroxymethylfurfural (HMF) are recognized as versatile platform chemicals derived from plant biomass. These compounds are key to developing sustainable alternatives to petroleum-based products in the chemical industry. The synthesis of HMF from plant feedstocks and its applications in producing monomers, polymers, and other valuable chemicals demonstrate the potential of furan-based compounds in green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Mecanismo De Acción
Xanomeline has been found to be a potent and selective muscarinic agonist with a strong affinity for the M1 and M3 receptors. It has shown efficacy in the treatment of various diseases such as Alzheimer’s disease, schizophrenia, depression, and some forms of cancer.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(8-12-6-7-21-10-12)18-16(19)14-9-13-4-2-3-5-15(13)22-17(14)20/h2-7,9-11H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPPKMJLJVAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

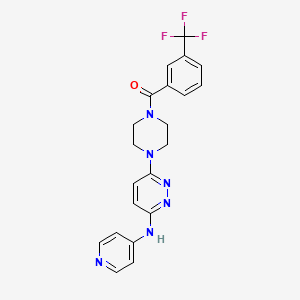
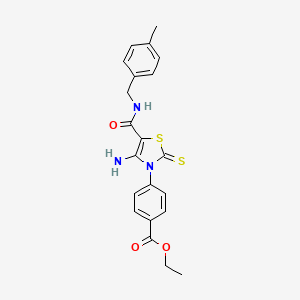
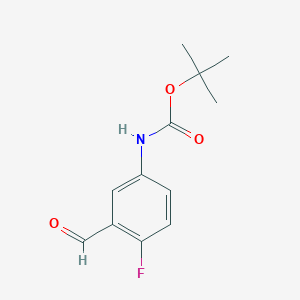

![N-(2,3-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2590804.png)
![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2590806.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2590810.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2590814.png)
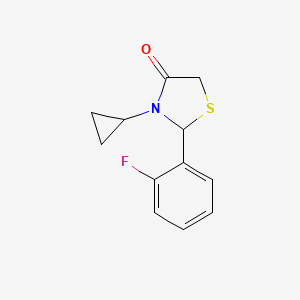
![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2590817.png)
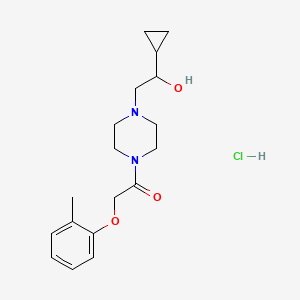
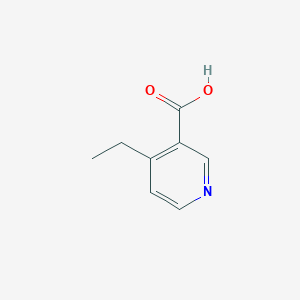
![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2590820.png)